molecular formula C12H5BrO2 B14660244 4-Bromoacenaphthylene-1,2-dione CAS No. 43017-97-6

4-Bromoacenaphthylene-1,2-dione

Cat. No.: B14660244
CAS No.: 43017-97-6
M. Wt: 261.07 g/mol
InChI Key: CFMCFZLGEAHZCW-UHFFFAOYSA-N
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Description

4-Bromoacenaphthylene-1,2-dione is a brominated derivative of acenaphthylene-1,2-dione, a polycyclic aromatic diketone. The parent compound, acenaphthylene-1,2-dione (C₁₂H₆O₂), features a naphthalene-like backbone fused to a cyclobutene ring with two ketone groups at the 1,2-positions. Bromination at the 4-position introduces an electron-withdrawing substituent, altering reactivity and physicochemical properties.

Properties

CAS No.

43017-97-6

Molecular Formula

C12H5BrO2

Molecular Weight

261.07 g/mol

IUPAC Name

4-bromoacenaphthylene-1,2-dione

InChI

InChI=1S/C12H5BrO2/c13-7-4-6-2-1-3-8-10(6)9(5-7)12(15)11(8)14/h1-5H

InChI Key

CFMCFZLGEAHZCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC3=C2C(=C1)C(=O)C3=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoacenaphthylene-1,2-dione typically involves the bromination of acenaphthylene followed by oxidation. One common method is the bromination of acenaphthylene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromoacenaphthylene is then oxidized using an oxidizing agent like potassium dichromate to yield this compound .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the bromination of acenaphthylene in a reactor followed by oxidation in a separate reactor. The use of continuous flow reactors allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions: 4-Bromoacenaphthylene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromoacenaphthylene-1,2-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromoacenaphthylene-1,2-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the normal function of the DNA and leading to cell death. It can also generate reactive oxygen species (ROS) that cause oxidative damage to cellular components . The molecular targets include DNA and various enzymes involved in cellular metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Compound Molecular Formula Substituents Key Features
Acenaphthylene-1,2-dione C₁₂H₆O₂ None Parent compound; used in cycloadditions and as a precursor in organic synthesis
3,4-Diamino-3-cyclobutene-1,2-dione C₄H₂N₂O₂ Amino groups at 3,4-positions Exhibits pharmaceutical potential for chemokine-mediated diseases
4-Bromoacenaphthylene-1,2-dione C₁₂H₅BrO₂ Bromine at 4-position Expected enhanced electrophilicity due to bromine; potential intermediate in synthesis

Physicochemical Properties

  • Acenaphthylene-1,2-dione: Melting point ~245–247°C; IR carbonyl peaks at ~1700 cm⁻¹ (non-polarized spectrum) .
  • 3,4-Diamino-3-cyclobutene-1,2-dione: Lower molecular weight (110 g/mol); amino groups introduce hydrogen-bonding capacity, affecting solubility .
  • This compound : Theoretical molecular weight ~261 g/mol; bromine likely reduces symmetry, altering crystallinity and spectroscopic profiles compared to the parent compound.

Notes and Limitations

Toxicological Data: No thorough toxicological studies exist for this compound. Brominated analogs like 4-(bromomethyl)benzaldehyde require stringent safety protocols (e.g., eye/skin flushing), suggesting similar precautions for this compound .

Spectral Comparisons : IR spectra of cyclobutene-diones (e.g., 3-ethoxy derivatives) show characteristic carbonyl peaks; bromine-induced shifts in this compound remain unstudied but are inferred from analogous systems .

Research Gaps : Direct experimental data on this compound are lacking. Current insights rely on extrapolation from structurally related compounds .

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